molecular formula C₃₁H₂₄D₁₀N₄O₆ B1152237 11-Desethyl Irinotecan-d10

11-Desethyl Irinotecan-d10

Cat. No.: B1152237
M. Wt: 568.69
Attention: For research use only. Not for human or veterinary use.
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Description

11-Desethyl Irinotecan-d10 is a deuterated analog of a significant metabolite of the chemotherapeutic agent Irinotecan. Irinotecan is a prodrug that is metabolically activated to its potent form, SN-38, a process involving a complex metabolic pathway that includes the formation of compounds like 11-Desethyl Irinotecan . This deuterated standard is specifically designed for use in quantitative mass spectrometry-based assays, enabling precise tracking and measurement of irinotecan and its metabolite levels in biological samples. Its primary research value lies in advancing pharmacokinetic and metabolism studies, which are crucial for understanding the efficacy, toxicity, and variable patient responses to irinotecan-based therapies, such as the FOLFIRI regimen for colorectal cancer . Research into irinotecan metabolism is particularly vital due to the correlation between the levels of its active metabolite SN-38 and severe, dose-limiting toxicities like neutropenia and diarrhea . The enzyme UGT1A1 is responsible for inactivating SN-38, and genetic polymorphisms (e.g., the UGT1A1*28 allele) can lead to reduced enzyme activity, resulting in elevated SN-38 exposure and an increased risk of adverse effects . By utilizing this compound as an internal standard, researchers can achieve highly accurate quantification of metabolites, facilitating investigations into an individual's metabolic profile. This supports the broader goal of personalized medicine, aiming to optimize irinotecan dosing strategies to maximize antitumor efficacy while minimizing the potential for severe toxicity .

Properties

Molecular Formula

C₃₁H₂₄D₁₀N₄O₆

Molecular Weight

568.69

Synonyms

(4S)-4-Ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid-d10;  1H-Pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline, [1,4’-Bipiperidine]-1’-carboxylic Acid deriv.-

Origin of Product

United States

Synthesis and Characterization of 11 Desethyl Irinotecan D10 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of isotopically labeled compounds such as 11-Desethyl Irinotecan-d10 is a meticulous process designed to replace specific hydrogen atoms with deuterium. This substitution is invaluable for various research applications, particularly in pharmacokinetic studies where the deuterated compound can be used as an internal standard for quantitative analysis by mass spectrometry. The heavier isotope allows for clear differentiation between the standard and the non-labeled analyte. nih.gov The stability of the Carbon-Deuterium (C-D) bond is greater than that of the Carbon-Hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. nih.govmusechem.com

Site-Specific Deuteration Strategies

Achieving site-specific deuteration in a complex molecule like 11-Desethyl Irinotecan (B1672180) requires advanced synthetic methodologies. The goal is to introduce deuterium atoms at precise locations without altering the rest of the molecular structure. General strategies that can be adapted for this purpose include:

Hydrogen Isotope Exchange (HIE): This is a common method where C-H bonds are directly exchanged for C-D bonds. researchgate.net This can be catalyzed by metals (like iridium, palladium, or platinum) or mediated by acids or bases in a deuterated solvent such as heavy water (D₂O). researchgate.netresearchgate.net For a molecule like 11-Desethyl Irinotecan, this would likely target specific, relatively acidic protons or positions susceptible to catalytic activation.

De Novo Synthesis from Deuterated Precursors: A more controlled, albeit often more lengthy, approach involves building the molecule or a significant fragment of it from smaller, commercially available deuterated building blocks. nih.govresearchgate.net For this compound, this could involve synthesizing the deuterated [1,4'-Bipiperidine] moiety separately and then coupling it to the camptothecin core.

Enzymatic Methods: Biocatalysis offers high selectivity for deuteration. Specific enzymes can catalyze hydrogen-deuterium exchange at particular positions on a substrate with high precision, often under mild reaction conditions. nih.govmdpi.com

Reductive Deuteration: This technique involves the reduction of a suitable functional group, such as a double bond or a carbonyl group, using a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂). researchgate.netnih.gov This allows for the introduction of deuterium atoms at specific, pre-determined locations.

The "d10" designation in this compound indicates that ten hydrogen atoms have been replaced by deuterium. Based on the structure, these are typically located on the [1,4'-Bipiperidine]-1'-carboxylic acid ester side chain, as this part of the molecule is synthetically more accessible for modification without affecting the complex pentacyclic core of the camptothecin analogue.

Challenges and Advances in Labeled Compound Synthesis

From a synthetic standpoint, introducing a precise number of deuterium atoms at specific locations while maintaining the structural integrity of a complex molecule is a significant hurdle. musechem.com Another challenge is the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may lead to the drug being metabolized through alternative, sometimes unpredictable, routes. musechem.com

Recent advances in catalysis and synthetic methodology are helping to overcome these obstacles. nih.gov The development of novel transition-metal catalysts has enabled more efficient and selective C-H activation for H/D exchange. researchgate.netbrightspec.com Furthermore, progress in enzymatic and chemo-enzymatic methods provides milder and more specific routes to deuterated molecules. nih.govresearchgate.net These advancements are crucial for producing high-purity labeled compounds like this compound, which are essential for reliable and accurate research findings.

Spectroscopic and Chromatographic Confirmation of Isotopic Purity

Following synthesis, the confirmation of the compound's identity, isotopic enrichment, and the specific location of the deuterium labels is critical. This is accomplished through a combination of high-resolution analytical techniques.

Mass Spectrometry-Based Purity Assessment

Mass spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium. It separates ions based on their mass-to-charge ratio (m/z). Since deuterium is approximately twice as heavy as hydrogen, a deuterated molecule will have a higher molecular weight than its non-labeled counterpart.

For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight and confirm the incorporation of ten deuterium atoms. The expected molecular weight of the deuterated compound is approximately 568.69 g/mol , compared to about 558.62 g/mol for the non-labeled version. usbio.netusbio.net

In practice, this compound is often used as an internal standard in quantitative MS-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In such an assay, the deuterated standard and the non-labeled analyte are chemically identical and thus co-elute during chromatography, but they are easily distinguished by the mass spectrometer due to their mass difference. nih.gov For example, in a study using d10-irinotecan as an internal standard, the protonated molecule of irinotecan was detected at an m/z of 587.286, while the deuterated standard was detected at 597.349 m/z. nih.gov A similar mass shift would be expected for 11-Desethyl Irinotecan and its d10 analogue.

Table 1: Molecular Properties of 11-Desethyl Irinotecan and its d10 Analog

Compound Molecular Formula Molecular Weight ( g/mol )
11-Desethyl Irinotecan C₃₁H₃₄N₄O₆ 558.62 usbio.net

Nuclear Magnetic Resonance Spectroscopy for Labeling Position Verification

While mass spectrometry confirms if and how many deuterium atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their exact location within the molecule. nih.govbrightspec.com Proton (¹H) NMR is particularly useful for this purpose.

When a hydrogen atom is replaced by a deuterium atom, the signal corresponding to that proton disappears from the ¹H NMR spectrum. researchgate.net Therefore, by comparing the ¹H NMR spectrum of this compound with that of its non-labeled counterpart, chemists can identify which signals are absent and thus pinpoint the sites of deuteration.

Deuterium (²H) NMR can also be performed to directly observe the deuterium nuclei, providing further confirmation of the labeling positions. researchgate.net Additionally, Carbon-13 (¹³C) NMR can be informative, as the signal for a carbon atom bonded to deuterium will appear as a multiplet (due to C-D coupling) and at a slightly different chemical shift compared to a carbon bonded to hydrogen. sigmaaldrich.com These combined NMR techniques provide unambiguous verification of the labeling site and are crucial for validating the synthesis of the deuterated compound for its intended research applications. portlandpress.comnih.gov

Table 2: Key Analytical Techniques for Characterization

Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS) Confirms isotopic enrichment and molecular weight. Increased mass-to-charge ratio (m/z) corresponding to the addition of 10 deuterium atoms.
Proton (¹H) NMR Verifies the site of deuteration. Disappearance of proton signals at the specific positions where H has been replaced by D.
Deuterium (²H) NMR Directly detects the incorporated deuterium. Signals appear at chemical shifts corresponding to the deuterium-labeled positions.

Role of 11 Desethyl Irinotecan D10 As an Internal Standard in Quantitative Bioanalysis

Fundamental Principles of Internal Standard Utilization in Mass Spectrometry

The primary function of an internal standard in mass spectrometry is to correct for the variability inherent in the analytical process, thereby enhancing the accuracy and precision of quantification. This is achieved by adding a known amount of the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation procedure. The ratio of the analyte's response to the internal standard's response is then used for quantification, rather than the absolute response of the analyte alone.

Biological matrices, such as plasma, serum, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds. During mass spectrometric analysis, co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. This can manifest as ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the analyte's signal), both of which can significantly compromise the accuracy of the results.

11-Desethyl Irinotecan-d10, being structurally almost identical to the analyte, experiences similar matrix effects. As it co-elutes with the analyte from the liquid chromatography column, any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to a comparable degree. Consequently, the ratio of their signals remains constant, allowing for reliable quantification even in the presence of significant matrix effects.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis for several reasons. nih.gov Unlike structural analogs, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, SIL internal standards behave almost identically to the analyte. scispace.com

The key advantages include:

Co-elution with the analyte: This ensures that both compounds are subjected to the same matrix effects at the same time. scispace.com

Similar extraction recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte is mirrored by a proportional loss of the SIL internal standard.

Comparable ionization efficiency: Both the analyte and the SIL internal standard exhibit similar ionization behavior in the mass spectrometer's ion source.

These characteristics lead to more accurate and precise measurements compared to when a structural analog is used as the internal standard. scispace.com

Development and Validation of Bioanalytical Assays

The development and validation of a bioanalytical assay using this compound as an internal standard is a meticulous process that must adhere to stringent regulatory guidelines. The goal is to establish a reliable and reproducible method for the quantification of irinotecan (B1672180) and its metabolites in a given biological matrix.

NOTE: While the principles described apply directly to this compound, the following specific examples and data tables are based on published research utilizing the closely related and more commonly documented internal standard, Irinotecan-d10, due to a lack of publicly available data for this compound.

LC-MS/MS is the analytical technique of choice for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.

Effective chromatographic separation is crucial to minimize interferences from other compounds in the sample. For the analysis of irinotecan and its metabolites, reversed-phase chromatography is commonly employed.

ParameterTypical Value/Condition
Column C18 reverse-phase, e.g., Waters ACQUITY UPLC™ BEH RP18 (2.1×50 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol nih.gov
Flow Rate 0.2 - 0.5 mL/min
Gradient A gradient elution is typically used to achieve optimal separation of the parent drug and its various metabolites.
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of irinotecan and its metabolites. The high selectivity of the assay is achieved by using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The following table presents typical MRM transitions for irinotecan and its deuterated internal standard, Irinotecan-d10. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Irinotecan587.3124.249
Irinotecan-d10 (Internal Standard) 597.4 133.3 48
SN-38 (active metabolite)393.2349.235

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The optimization of these parameters, including the collision energy, is critical for achieving the highest sensitivity and specificity for each analyte. The use of this compound as an internal standard ensures that any fluctuations in the instrument's performance during the analysis are effectively normalized, leading to highly reliable quantitative results.

Applications in Metabolic Studies and Biotransformation Research

Elucidation of Metabolic Pathways Using Stable Isotope Tracers

Stable isotope tracers are indispensable for delineating the metabolic fate of xenobiotics. By introducing a compound with a heavier isotope, such as deuterium (B1214612), researchers can differentiate the tracer from its endogenous or non-labeled counterparts. In the context of Irinotecan (B1672180) metabolism, 11-Desethyl Irinotecan-d10 is not used as a metabolic precursor but as a reference standard to precisely measure the formation of the pharmacologically active metabolite, SN-38, from the prodrug Irinotecan.

In vitro model systems, such as human liver microsomes and cultured hepatocytes, are fundamental to characterizing drug metabolism while avoiding the complexities of a full biological system. In these controlled environments, researchers study the conversion of Irinotecan to SN-38. During these experiments, a known quantity of this compound is added to the biological samples (a technique known as "spiking") prior to analysis. Because the deuterated standard has a higher mass but exhibits nearly identical chemical and chromatographic properties to the actual metabolite (SN-38), it allows for precise quantification of the SN-38 produced during the incubation.

This methodology helps determine key enzymatic parameters. For instance, studies using human colorectal tumor homogenates have measured the rate of SN-38 formation from Irinotecan. nih.govnih.gov In one such study, the rate of conversion in tumor tissue was found to be 0.30 ± 0.14 pmol min⁻¹ mg⁻¹ protein, which was significantly lower than in matched normal colon mucosa. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for the accuracy of such measurements.

Representative Data: In Vitro Conversion of Irinotecan to SN-38
Biological MatrixIrinotecan Concentration (µM)Rate of SN-38 Formation (pmol/min/mg protein)Reference
Human Colorectal Tumour Homogenate9.60.30 ± 0.14 nih.gov
Matched Normal Colon Mucosa9.60.77 ± 0.59 nih.gov
HT29 cells with hCE-1N/A1.0 nih.gov
HT29 cells with hCE-2N/A5.2 nih.gov

The bioactivation of Irinotecan to SN-38 is catalyzed by carboxylesterases (CES). elsevierpure.comnih.gov Research has focused on identifying the specific isoforms responsible for this critical metabolic step. Studies have demonstrated that while multiple CES isoforms exist, human carboxylesterase-2 (hCE-2) is the primary enzyme involved, exhibiting higher efficiency and affinity for Irinotecan compared to human carboxylesterase-1 (hCE-1). nih.govresearchgate.netnih.gov

In experiments designed to compare these isoforms, such as those using transfected cell lines that overexpress a single CES isoform, this compound is essential for accurately quantifying the resulting SN-38. This allows for a direct comparison of enzymatic activity. For example, extracts from HT29 adenocarcinoma cells transfected with hCE-2 showed significantly higher Irinotecan hydrolysis (5.2 pmol/mg protein/hr) compared to those transfected with hCE-1 (1.0 pmol/mg protein/hr). nih.gov This confirms that hCE-2 plays a more substantial role in the activation of Irinotecan. nih.govnih.gov

Studies tracking the formation of SN-38G from SN-38 in systems like human liver microsomes rely on precise measurements of both the substrate (SN-38) and the product (SN-38G). Stable isotope-labeled standards, including this compound for SN-38 and a corresponding labeled version for SN-38G, are necessary for this quantitative analysis. Research has also investigated the reverse reaction, where SN-38G is hydrolyzed back to the active SN-38 by β-glucuronidase, an enzyme present in some tissues and intestinal bacteria. nih.govnih.gov This reactivation process can contribute to the local concentration of the active drug in tissues like the colon. nih.gov

Assessment of Deuterium Kinetic Isotope Effects (DKIE)

The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool used to investigate the mechanisms of chemical and enzymatic reactions. It is observed as a change in the rate of a reaction when a hydrogen atom (¹H) involved in a rate-determining step is replaced by its heavier isotope, deuterium (²H or D).

The theoretical basis of the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and thus a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

If the cleavage of this bond is the slowest (rate-determining) step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.org This is known as a "normal" primary KIE, and the ratio of the reaction rates (kH/kD) will be greater than 1. libretexts.org The magnitude of the DKIE can provide insight into the transition state of the reaction. nih.govyoutube.com If C-H bond breaking is not part of the rate-determining step, no significant KIE will be observed (kH/kD ≈ 1). nih.gov The application of KIE strategies is widespread in the study of enzymes like cytochrome P450s, which are responsible for a vast number of metabolic oxidations involving C-H bond cleavage. nih.gov

To measure the DKIE for a specific metabolic pathway, a carefully designed experiment is required. The general approach involves comparing the rate of metabolism of a non-deuterated substrate with that of a specifically deuterated version of the same substrate.

An experimental workflow to measure the DKIE in the formation of a deuterated metabolite, such as one formed from a deuterated version of Irinotecan, would typically involve the following steps:

General Experimental Design for Measuring DKIE
StepProcedurePurposeKey Measurement
1. Substrate IncubationIncubate the non-deuterated substrate (e.g., Irinotecan) and the deuterated substrate (e.g., Irinotecan-dx) in parallel under identical conditions with a metabolically active system (e.g., human liver microsomes, recombinant enzymes).To initiate the metabolic reaction for both substrates simultaneously.N/A
2. Time-Point SamplingCollect samples from each incubation mixture at several time points.To monitor the progress of the reaction over time.N/A
3. Reaction QuenchingStop the enzymatic reaction in the collected samples, typically by adding a solvent like acetonitrile (B52724) or methanol.To halt metabolism at specific time points for accurate analysis.N/A
4. Internal Standard AdditionAdd a known concentration of a stable isotope-labeled internal standard (e.g., this compound) to all samples.To enable precise and accurate quantification of the metabolite formed by correcting for sample loss and instrument variability.N/A
5. LC-MS/MS AnalysisAnalyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).To separate and quantify the parent substrate and the metabolite of interest in each sample.Concentration of parent drug and metabolite at each time point.
6. Data AnalysisCalculate the rate of metabolite formation for both the non-deuterated and deuterated substrates. This can be done by determining the intrinsic clearance (CLint), which is the ratio of Vmax to Km.To determine the kinetic parameters of the reaction for each substrate.Vmax, Km, CLint
7. DKIE CalculationCalculate the DKIE as the ratio of the intrinsic clearance of the non-deuterated substrate to that of the deuterated substrate (DKIE = CLint(H) / CLint(D)).To quantify the effect of deuterium substitution on the reaction rate.kH/kD ratio

This experimental approach allows researchers to determine if C-H bond cleavage is rate-limiting in a particular metabolic transformation and provides valuable mechanistic information that can be used in drug design and development. nih.govnih.gov

Implications of Deuterium Kinetic Isotope Effects (DKIEs) for Understanding Rate-Limiting Steps in Metabolism

The DKIE is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can lead to a slowing of the reaction rate. This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can result in a decreased rate of metabolism if C-H bond cleavage is the rate-limiting step of the reaction.

In the context of Irinotecan metabolism, this principle can be applied to dissect its complex biotransformation pathways. Irinotecan is a prodrug that is converted to its active, and more toxic, metabolite SN-38 by carboxylesterase (CES) enzymes. nih.gov This activation step is crucial for the drug's anticancer activity. Subsequently, SN-38 is detoxified by UDP-glucuronosyltransferases (UGTs) to form the inactive SN-38 glucuronide (SN-38G). gustaveroussy.fr Additionally, Irinotecan can be inactivated by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, which produce several oxidized metabolites. nih.govnih.gov

Research has indicated that the CES-mediated hydrolysis of Irinotecan is a rate-limiting process in the liver. nih.gov By using a deuterated analog of an Irinotecan metabolite, such as this compound, researchers can introduce deuterium at specific sites of metabolic activity. While direct studies on the DKIE of this compound are not extensively published, the principles of its application can be inferred. For instance, if deuterium is placed at a position on the irinotecan molecule that is targeted by CYP3A4 for oxidation, a significant DKIE (a slower rate of metabolism compared to the non-deuterated counterpart) would provide strong evidence that the C-H bond cleavage at that position is a rate-limiting step in the CYP3A4-mediated inactivation pathway.

Conversely, if no significant DKIE is observed upon deuteration of a specific site, it would suggest that C-H bond cleavage at that position is not the rate-determining step of that particular metabolic reaction. This information is invaluable for building a comprehensive model of a drug's metabolic fate.

The following interactive table summarizes the key enzymes involved in Irinotecan metabolism and their functions, which can be investigated using deuterated analogs.

Enzyme FamilySpecific Enzyme(s)Role in Irinotecan MetabolismPotential for DKIE Studies
CarboxylesterasesCES1, CES2Activation of Irinotecan to the active metabolite SN-38. nih.govHigh, to determine the rate-limiting nature of the hydrolysis.
UDP-GlucuronosyltransferasesUGT1A1Detoxification of SN-38 to the inactive SN-38G. gustaveroussy.frModerate, to investigate the kinetics of glucuronidation.
Cytochrome P450CYP3A4, CYP3A5Inactivation of Irinotecan to oxidized metabolites. nih.govnih.govHigh, to identify rate-limiting steps in oxidative metabolism.

By comparing the metabolic profiles of deuterated and non-deuterated versions of Irinotecan and its metabolites, researchers can pinpoint which enzymatic steps are the "slowest" in the metabolic cascade. This knowledge has profound implications for drug development and personalized medicine. For example, if a particular metabolic pathway is identified as a major and rate-limiting route of elimination, efforts can be made to design new drug candidates that are less susceptible to this pathway, potentially leading to improved pharmacokinetic properties.

Furthermore, understanding the rate-limiting steps can help to predict drug-drug interactions. If a co-administered drug inhibits the enzyme responsible for the rate-limiting step of Irinotecan's metabolism, it could lead to a significant increase in the concentration of Irinotecan or its active metabolite SN-38, potentially causing severe toxicity.

Pharmacokinetic and Distribution Modeling in Preclinical Research

Utilization of Labeled Compounds in In Vitro and Ex Vivo Pharmacokinetic Studies

Stable isotope-labeled compounds, including 11-Desethyl Irinotecan-d10, serve as critical tracers in in vitro and ex vivo experiments. Their key advantage lies in the ability to be distinguished from their unlabeled counterparts by mass spectrometry. This allows for precise quantification and tracking of the compound's fate in complex biological matrices without the need for radioactive labels.

Understanding how a compound enters and exits a cell is crucial for determining its potential efficacy and toxicity. In vitro cell culture models, such as cancer cell lines, are commonly employed to investigate these mechanisms. While specific data for this compound is not extensively published, the principles of its use can be inferred from studies on Irinotecan (B1672180) and its primary active metabolite, SN-38.

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are known to play a significant role in the disposition of Irinotecan and SN-38. nih.gov Studies utilizing labeled compounds can help elucidate the specific transporters involved in the cellular transport of metabolites like 11-Desethyl Irinotecan.

Table 1: Representative In Vitro Cellular Transport Data for Irinotecan Metabolites

Cell LineTransporter StudiedCompoundFinding
Caco-2P-gp, BCRPIrinotecan, SN-38Both compounds are substrates of P-gp and BCRP, indicating active efflux.
MDCK IIP-gp, BCRPIrinotecan, SN-38Overexpression of these transporters leads to decreased intracellular accumulation.

This table is illustrative and based on general findings for Irinotecan and its major metabolites. Specific data for this compound is not available.

Ex vivo studies using tissue homogenates and biological fluids from preclinical species (e.g., rats, mice) provide insights into how a compound distributes throughout the body and its stability in different biological environments. The use of this compound in such studies allows for precise measurement of its concentration in various tissues and fluids, such as liver, kidney, plasma, and bile.

These studies are essential for understanding the tissue penetration of the compound and identifying potential sites of accumulation or metabolism. For instance, incubation of this compound with liver S9 fractions can be used to study its metabolic stability and identify any further metabolites formed. nih.gov

Table 2: Illustrative Tissue Distribution of Irinotecan Metabolites in a Preclinical Model

Tissue/FluidCompoundRelative Concentration
LiverIrinotecan, SN-38High
IntestineIrinotecan, SN-38High
PlasmaIrinotecan, SN-38Variable over time
BrainIrinotecan, SN-38Low (due to blood-brain barrier)

This table represents typical distribution patterns for Irinotecan and its active metabolite. The distribution of 11-Desethyl Irinotecan would be expected to follow a similar pattern, though specific quantitative data is not available.

Theoretical and Computational Pharmacokinetic Modeling

Data generated from in vitro and ex vivo studies with labeled compounds like this compound are instrumental in developing and refining computational pharmacokinetic models. These models aim to simulate the drug's behavior in a whole organism, providing a powerful tool for predicting its disposition and optimizing future studies.

Compartmental models are a cornerstone of pharmacokinetic analysis. nih.gov These models simplify the complex physiological system into a series of interconnected compartments representing different tissues or fluids. The data obtained from studies with this compound, such as rates of cellular uptake, efflux, and tissue distribution, are used to define the parameters of these models.

For example, the rate constants for the transfer of the compound between the central (blood) compartment and peripheral (tissue) compartments can be estimated from the tissue homogenate distribution data.

Once a compartmental model is developed and validated using experimental data, it can be used to simulate the disposition of 11-Desethyl Irinotecan and other metabolites under various conditions. These simulations can predict the concentration-time profiles of the compound in different tissues following a virtual administration.

Physiologically based pharmacokinetic (PBPK) models are a more sophisticated type of compartmental model that incorporates physiological and anatomical data, such as organ volumes and blood flow rates. nih.govsemanticscholar.org Integrating data from labeled compounds into PBPK models can provide a more mechanistic understanding of the factors influencing the compound's pharmacokinetics. aacrjournals.orgmdpi.com

Table 3: Key Parameters in a Hypothetical Pharmacokinetic Model for 11-Desethyl Irinotecan

ParameterDescriptionSource of Data
VcVolume of the central compartmentIn vivo studies with labeled compound
CLClearanceIn vitro metabolism and in vivo studies
K12, K21Inter-compartmental rate constantsTissue distribution data
KaAbsorption rate constant (if applicable)In vitro permeability studies

This table outlines the types of parameters used in pharmacokinetic modeling. The values for these parameters would be derived from experimental data obtained using the labeled compound.

Emerging Research Directions and Methodological Advancements

Integration of 11-Desethyl Irinotecan-d10 with Advanced Omics Technologies

The use of stable isotope-labeled internal standards is fundamental to the accuracy of quantitative bioanalysis. wisdomlib.orgclearsynth.com this compound, a deuterated analogue, serves as an ideal internal standard in mass spectrometry-based methods. Its utility is particularly significant when integrated with "omics" technologies, which seek a comprehensive understanding of biological systems.

Stable Isotope Resolved Metabolomics (SIRM) has become a powerful tool for mapping the flow of molecules through metabolic networks. nih.gov In this approach, stable isotope tracers are introduced into a biological system to track the transformation of specific atoms through metabolic pathways. nih.govnih.gov While this compound primarily serves as an internal standard for quantification, its application is integral to tracer studies involving Irinotecan (B1672180).

In a typical experiment, a labeled precursor of Irinotecan could be administered. Subsequently, this compound would be used as the internal standard during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis to precisely quantify the concentrations of both the labeled and unlabeled metabolites over time. This allows researchers to determine the rates, or fluxes, of metabolic reactions, providing a dynamic view of drug metabolism that is not achievable with concentration measurements alone. nih.gov Mass spectrometry is the primary analytical platform for these studies, offering high sensitivity and specificity for detecting isotope-labeled compounds. researchgate.net

Table 1: Illustrative Data from a Hypothetical Stable Isotope Tracer Study

Time PointUnlabeled SN-38 (ng/mL)¹³C-Labeled SN-38 (ng/mL)Metabolic Flux (Arbitrary Units)
1 hour50.215.815.8
4 hours25.645.39.8
12 hours8.122.72.4

This table illustrates how precise quantification, enabled by a deuterated standard, allows for the tracking of a labeled metabolite alongside its unlabeled counterpart to calculate metabolic flux.

The metabolism of Irinotecan is governed by a suite of enzymes, including carboxylesterases that convert it to the active metabolite SN-38, and UGT1A1, which glucuronidates SN-38 for excretion. researchgate.net Inter-individual variability in the expression and activity of these enzymes significantly impacts drug efficacy and toxicity.

Proteomics, the large-scale study of proteins, can be employed to quantify the levels of these metabolic enzymes in patient samples. pensoft.net By using this compound as an internal standard for the highly accurate measurement of Irinotecan metabolite concentrations, researchers can establish strong correlations between specific enzyme levels (determined by proteomics) and the metabolic phenotype of an individual. ias.ac.innih.gov For example, studies might correlate high levels of carboxylesterase expression with a rapid conversion of Irinotecan to SN-38. Such findings are crucial for advancing personalized medicine, where treatments could be tailored based on a patient's proteomic profile.

Table 2: Correlation of Metabolite Ratio with Enzyme Expression

Patient IDCarboxylesterase Level (Relative Units)SN-38 / Irinotecan Ratio (AUC)Correlation
P0011.20.25Positive
P0020.80.16
P0031.50.31
P0040.50.11

This table demonstrates a hypothetical positive correlation between the expression level of a key metabolic enzyme and the ratio of a metabolite to its parent drug, a finding dependent on precise quantification.

Development of Novel Isotope-Labeled Analogues for Enhanced Research Tools

The success of deuterated standards like this compound has spurred the development of a wider range of isotope-labeled analogues. Researchers are actively synthesizing Irinotecan and its key metabolites (SN-38, SN-38G, APC) labeled with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C). researchgate.netresearchgate.net

The rationale for this expansion is multifaceted:

Comprehensive Metabolic Profiling : A suite of labeled internal standards for each major metabolite allows for their simultaneous and highly accurate quantification in a single analytical run. researchgate.netnih.gov

Avoiding Isotopic Crosstalk : In complex MS/MS analyses, using different isotopic labels for different internal standards can prevent potential signal interference.

Kinetic Isotope Effect Studies : Strategically placing deuterium at sites of metabolic activity can slow down enzymatic reactions (the kinetic isotope effect). nih.gov This allows for the creation of new drug candidates with potentially improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites. nih.govamber-bridge.comnih.gov The development of deuterated drugs is an active area of research aimed at enhancing efficacy and safety. jscimedcentral.com

Automation and High-Throughput Methodologies in Bioanalysis Utilizing Deuterated Standards

Modern drug development and clinical research demand the analysis of thousands of samples, necessitating automated and high-throughput bioanalytical methods. lcms.cz Ultra-High-Performance Liquid Chromatography (uHPLC) coupled with tandem mass spectrometry (MS/MS) is the technology of choice for this purpose, offering speed, sensitivity, and specificity. nih.govnih.gov

Deuterated internal standards are indispensable in these automated workflows. aptochem.com Because a deuterated standard like this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects during sample preparation and ionization. aptochem.com This is critical for correcting for:

Matrix Effects : Variations in the sample matrix (e.g., plasma, urine) can suppress or enhance the analyte signal during ionization. A co-eluting deuterated standard normalizes these effects, ensuring data accuracy. lcms.czkcasbio.com

Process Variability : It accounts for minor inconsistencies in extraction efficiency, injection volume, and instrument response that are inherent in high-throughput systems. aptochem.com

By ensuring the robustness and reliability of the data, deuterated standards reduce the need for sample re-analysis, increase confidence in the results, and ultimately accelerate the pace of research and clinical studies. kcasbio.com

Table 3: Performance Characteristics of a High-Throughput uHPLC-MS/MS Assay

ParameterAnalyte: IrinotecanAnalyte: SN-38Internal Standard Used
Linear Range (ng/mL)5 - 10000.5 - 100Deuterated Analogues
Inter-day Precision (%RSD)< 10%< 12%
Accuracy (% Bias)± 8%± 10%

This table summarizes typical validation parameters for a bioanalytical method, highlighting the high precision and accuracy achievable in high-throughput settings through the use of deuterated internal standards.

Q & A

Q. Table 1. Key MRM Transitions for this compound

ParameterValueReference
Precursor ion (m/z)587.3
Product ion (m/z)167.1 (quantifier)
Collision energy25 eV
Retention time8.2 ± 0.3 min

Q. Table 2. Stability of this compound Under Storage Conditions

ConditionStability DurationDegradation (%)Reference
-80°C (long-term)12 months<5%
4°C (short-term)7 days<10%
Room temperature24 hours15–20%

Cross-Study Considerations

  • Inter-laboratory variability : Standardize calibration curves using NIST-traceable reference materials .
  • Ethical reporting : Disclose all chromatographic conditions and validation parameters to enable reproducibility (per IMRAD guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.